
Tedanolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tedanolide is a natural product found in Tedania ignis with data available.
科学研究应用
Antitumor Activity
Tedanolide exhibits strong antitumor activity against various cancer cell lines. Notably, it has shown an effective ED50 of 250 pg/mL against human nasopharynx carcinoma cells and 16 pg/mL against lymphocytic leukemia cells . The compound induces cell cycle arrest in the S phase at concentrations as low as 10 ng/mL , illustrating its potency in inhibiting cancer cell proliferation .
In vivo studies further support its therapeutic potential, as this compound has been demonstrated to increase the lifespan of mice implanted with lymphocytic leukemia by 23% at a dosage of 1.5 μg/kg . These findings underscore this compound's potential as a lead compound for developing new cancer therapies.
Synthetic Approaches
The complexity of this compound's structure has prompted extensive synthetic research aimed at producing this compound and its analogs. Various synthetic strategies have been employed:
- Total Synthesis : The total synthesis of this compound and its analogs has been accomplished using diverse methodologies, including stereoselective approaches and convergent synthesis techniques. For instance, Roush and Kalesse have developed distinct synthetic routes that allow for the efficient construction of this compound from common precursors .
- Synthetic Yields : The reported yields for synthesizing this compound have varied significantly across different methods, with some achieving yields up to 71% for key intermediates .
Case Study 1: this compound in Cancer Therapy
A study investigated the efficacy of this compound on P388 murine leukemia cells, revealing an IC50 value of 94 pg/mL , which indicates a potent inhibitory effect on tumor growth . The research highlights the potential for developing this compound-based therapies targeting specific cancer types.
Case Study 2: Mechanistic Insights
Research into the binding affinity of 13-deoxythis compound to the ribosomal subunit provided insights into its mechanism of action. The identification of specific pharmacophores within the compound has paved the way for rational drug design aimed at enhancing its therapeutic efficacy .
Comparative Data Table
Compound Name | Source | ED50 (pg/mL) | IC50 (pg/mL) | Mechanism |
---|---|---|---|---|
This compound | Tedania ignis | 250 | 16 | Binds to eukaryotic ribosomes |
13-Deoxythis compound | Mycale adhaerens | - | 94 | Binds to eukaryotic ribosomes |
This compound C | Ircinia sp. | - | 57 | Similar mechanism |
化学反应分析
Kiyooka Aldol Reaction for Tertiary Alcohol Construction
The stereoselective formation of the C15 tertiary alcohol (flanked by three oxygenated carbons) represents a pivotal step. Lücke and Kalesse achieved this via a Kiyooka aldol protocol using PMP-protected aldehyde 22 and vinyl magnesium bromide (Scheme 5, ):
Reactants | Conditions | Outcome | Yield | Selectivity |
---|---|---|---|---|
Aldehyde 22 + Vinyl MgBr | −78°C, THF | Allylic alcohol 24 | 72% | >20:1 dr |
This reaction established the C15 stereocenter with high fidelity, critical for subsequent fragment couplings .
Aldol Reactions for Fragment Assembly
Two aldol reactions were employed to unite the northern (C1–C11), eastern (C12–C23), and southwestern (C24–C29) fragments:
C6–C7 Aldol Coupling
Titanium tetrachloride-mediated aldol reaction between ketone 11 and aldehyde 13 ( ):
Fragments | Base/Solvent | Product | Yield | dr |
---|---|---|---|---|
11 + 13 | TiCl₄, i-Pr₂NEt, CH₂Cl₂ | Aldol adduct 23a/23b | 71% | 1.8:1 |
Despite moderate diastereoselectivity, chromatographic separation enabled isolation of the desired isomer .
C12–C13 Aldol Coupling
Lithium hexamethyldisilazide (LiHMDS) facilitated the union of aldehyde 12 and ketone 34 ( ):
Fragments | Conditions | Outcome | Yield |
---|---|---|---|
12 + 34 | LiHMDS, THF, −78°C | Aldol product 34 | 55% |
This step introduced the C13 stereocenter, later reduced via Evans–Saksena protocol (67% yield) .
Julia–Kocienski Olefination for Side-Chain Installation
The C23–C24 olefin was installed using a Julia–Kocienski reaction between sulfone 28 and aldehyde 29 ( ):
Components | Conditions | Product | Yield |
---|---|---|---|
Sulfone 28 + Aldehyde 29 | KHMDS, THF, −78°C → 0°C | Olefin 30 | 85% |
This reaction exhibited excellent E-selectivity (>95%), critical for maintaining macrocycle conformation .
Epoxidation Strategies
Late-stage epoxidation of the C18–C19 olefin posed significant chemo- and stereoselectivity challenges. Smith et al. employed mCPBA under Henbest-effect guidance ( ):
Substrate | Oxidant/Conditions | Outcome | Yield |
---|---|---|---|
Desepoxy-tedanolide | mCPBA, CH₂Cl₂, −40°C | This compound epoxide | 89% |
The C17 hydroxyl group directed syn-epoxidation, consistent with X-ray crystallographic data .
Macrolactonization via Yamaguchi Protocol
Cyclization of seco-acid 41 utilized Yamaguchi conditions ( ):
Substrate | Reagents | Macrocycle | Yield |
---|---|---|---|
Seco-acid 41 | 2,4,6-Trichlorobenzoyl chloride, DMAP, toluene | Macrolactone 42 | 82% |
Notably, competing lactonization at C13 or C17 hydroxyls necessitated precise protecting group orchestration (Piv, TES) .
Protecting Group Challenges
The synthesis demanded meticulous protection/deprotection sequences:
Step | Protection | Deprotection Agent | Outcome |
---|---|---|---|
C15 Tertiary Alcohol | PMP-acetal | DIBAL-H | Aldehyde 22 |
C13 Hydroxyl | TES ether | HF·Et₃N | Free alcohol |
C17 Hydroxyl | SEM ether | MgBr₂, MeNO₂ | Liberated for oxidation |
Improper group selection led to retro-aldol decomposition (e.g., 43 in MeOH) .
Table 1: Comparative Yields in Aldol Reactions
Reaction Type | Conditions | Yield Range | Selectivity (dr) |
---|---|---|---|
Kiyooka Aldol | TiCl₄, i-Pr₂NEt | 72–85% | >20:1 |
C6–C7 Aldol | TiCl₄, CH₂Cl₂ | 55–71% | 1.6:1–1.8:1 |
C12–C13 Aldol | LiHMDS, THF | 40–55% | Single isomer |
Table 2: Stability of Synthetic Intermediates
Compound | Stability Issue | Solution Implemented |
---|---|---|
Macrolactone 43 | Retro-aldol in MeOH | Acetonide protection (41 ) |
Hemiketal 36 | Tautomerization resistance | C13-OH excision |
These findings underscore the interplay between reaction design, stereoelectronic control, and structural validation in this compound synthesis.
属性
分子式 |
C32H50O11 |
---|---|
分子量 |
610.7 g/mol |
IUPAC 名称 |
(9E)-3,8,14-trihydroxy-17-[hydroxy-[2-methyl-3-[(E)-pent-3-en-2-yl]oxiran-2-yl]methyl]-4-methoxy-5,7,9,11,15-pentamethyl-1-oxacyclooctadec-9-ene-2,6,12,16-tetrone |
InChI |
InChI=1S/C32H50O11/c1-10-11-15(2)30-32(8,43-30)29(39)21-14-42-31(40)27(38)28(41-9)20(7)25(36)19(6)24(35)17(4)12-16(3)22(33)13-23(34)18(5)26(21)37/h10-12,15-16,18-21,23-24,27-30,34-35,38-39H,13-14H2,1-9H3/b11-10+,17-12+ |
InChI 键 |
ILTUTLWVTBBXNS-SXSSDGSKSA-N |
SMILES |
CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CC(C(C2=O)C)O)C)C)O)C)C)OC)O)O |
手性 SMILES |
C/C=C/C(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(/C(=C/C(C(=O)CC(C(C2=O)C)O)C)/C)O)C)C)OC)O)O |
规范 SMILES |
CC=CC(C)C1C(O1)(C)C(C2COC(=O)C(C(C(C(=O)C(C(C(=CC(C(=O)CC(C(C2=O)C)O)C)C)O)C)C)OC)O)O |
同义词 |
tedanolide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。